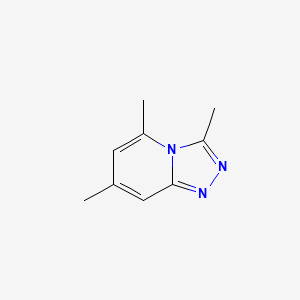
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is a chemical compound with the molecular formula C9H11N3. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyridine with hydrazine hydrate and formaldehyde, followed by cyclization to form the triazolo ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolo derivatives.
Substitution: Formation of halogenated or alkylated triazolo derivatives.
科学的研究の応用
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(4,3-a)pyridine: A related compound with similar structural features but different substitution patterns.
3,5-Dimethyl-1,2,4-triazolo(4,3-a)pyridine: Another similar compound with two methyl groups instead of three.
Uniqueness
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 5, and 7 can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets .
特性
CAS番号 |
4919-15-7 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3 |
InChIキー |
RIZPENAJJCPFAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=C(N2C(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


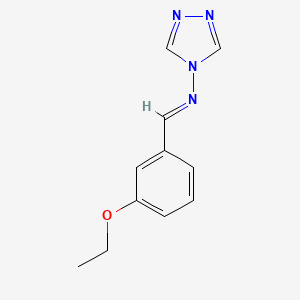
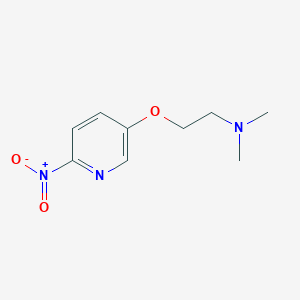
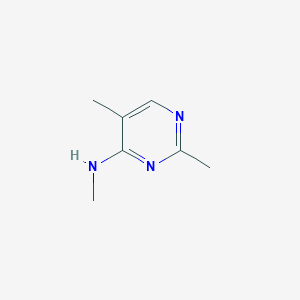
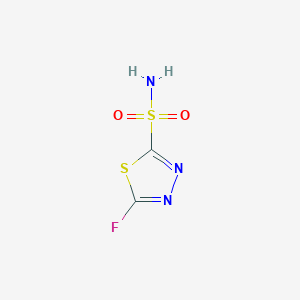
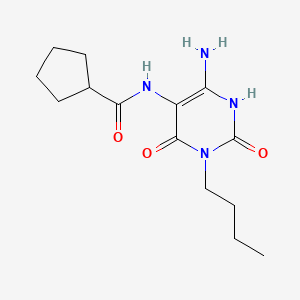
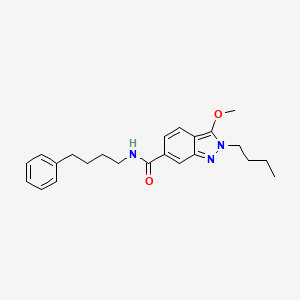
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
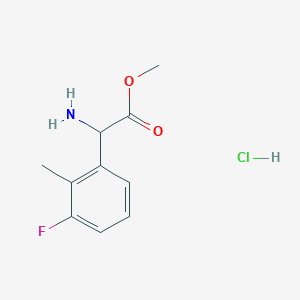
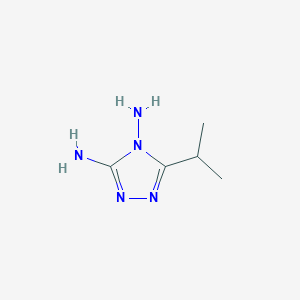
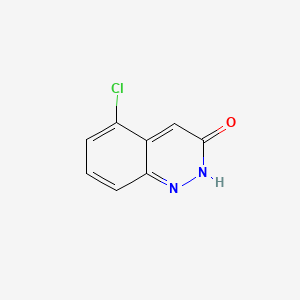
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
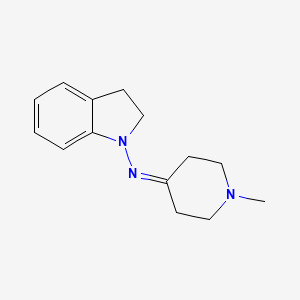
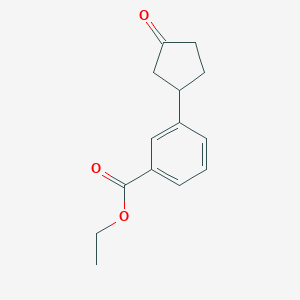
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
